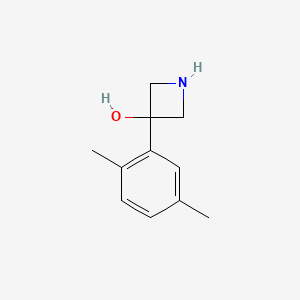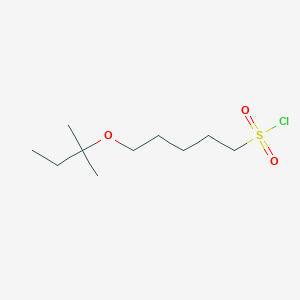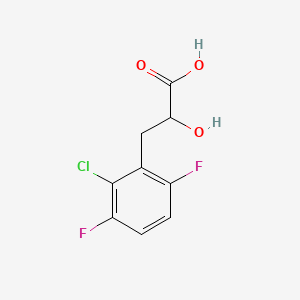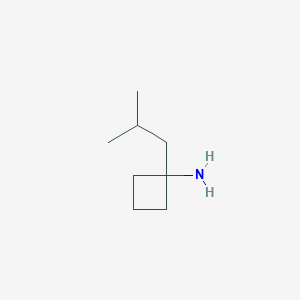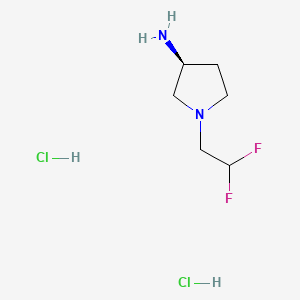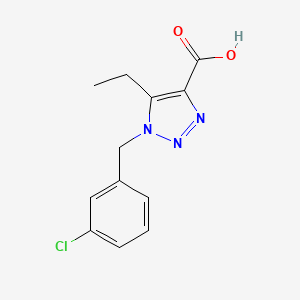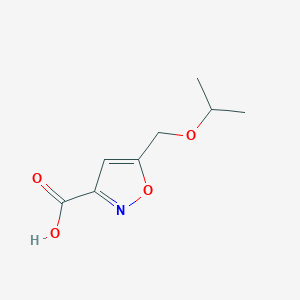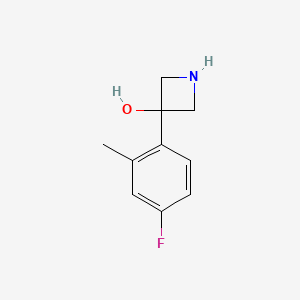
3-(4-Fluoro-2-methylphenyl)azetidin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Fluoro-2-methylphenyl)azetidin-3-ol is a chemical compound with the molecular formula C10H12FNO and a molecular weight of 181.21 g/mol It is a member of the azetidin-3-ol family, characterized by a four-membered azetidine ring with a hydroxyl group and a substituted phenyl ring
Métodos De Preparación
The synthesis of 3-(4-Fluoro-2-methylphenyl)azetidin-3-ol typically involves the reaction of 4-fluoro-2-methylbenzaldehyde with an appropriate azetidine precursor under specific conditions. One common method involves the use of a microwave-assisted Reformatsky reaction, which provides a convenient and efficient route to the desired product . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .
Análisis De Reacciones Químicas
3-(4-Fluoro-2-methylphenyl)azetidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The fluorine atom on the phenyl ring can be substituted with other halogens or functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine or chlorine. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
3-(4-Fluoro-2-methylphenyl)azetidin-3-ol has several scientific research applications:
Biology: The compound’s biological activity is of interest for studying its potential effects on various biological systems.
Mecanismo De Acción
The mechanism of action of 3-(4-Fluoro-2-methylphenyl)azetidin-3-ol involves its interaction with molecular targets such as tubulin. It inhibits tubulin polymerization, leading to the disruption of microtubule dynamics, which is crucial for cell division. This disruption induces apoptosis in cancer cells by downregulating anti-apoptotic proteins like Bcl2 and survivin and upregulating pro-apoptotic proteins like Bax .
Comparación Con Compuestos Similares
3-(4-Fluoro-2-methylphenyl)azetidin-3-ol can be compared with other similar compounds, such as:
3-Fluoroazetidin-2-ones: These compounds also exhibit anticancer activity by targeting tubulin polymerization.
3-(4-Methylphenyl)azetidin-3-ol: This compound has a similar structure but lacks the fluorine atom, which may affect its reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C10H12FNO |
|---|---|
Peso molecular |
181.21 g/mol |
Nombre IUPAC |
3-(4-fluoro-2-methylphenyl)azetidin-3-ol |
InChI |
InChI=1S/C10H12FNO/c1-7-4-8(11)2-3-9(7)10(13)5-12-6-10/h2-4,12-13H,5-6H2,1H3 |
Clave InChI |
ONXNKSYFEAJCSU-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)F)C2(CNC2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


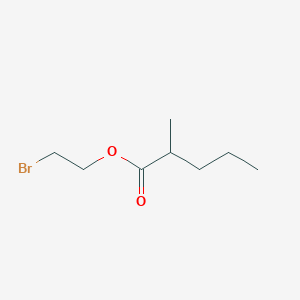
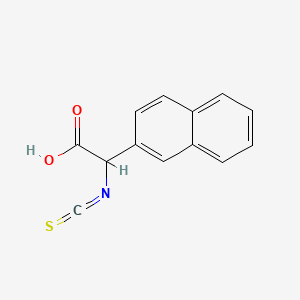
![O-[1-(4-tert-Butylphenyl)ethyl]hydroxylamine](/img/structure/B13621918.png)
![N-[(naphthalen-1-yl)methyl]piperidin-3-amine dihydrochloride](/img/structure/B13621922.png)
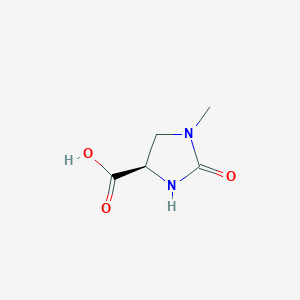
![[4-(4-Nitrobenzenesulfonyl)morpholin-2-yl]methanamine](/img/structure/B13621929.png)
